tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate
Description
tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate is a carbamate derivative featuring a pyridin-3-yl moiety attached to a hydroxyethylamine backbone, protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in medicinal and synthetic chemistry due to its dual functionality: the Boc group enhances stability during synthetic processes, while the hydroxyl and pyridine groups enable hydrogen bonding and coordination interactions. Its structure allows for versatile applications in peptide synthesis, catalysis, and as a precursor for bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1-pyridin-3-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFQTLGKBKUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143731 | |
| Record name | Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898796-48-0 | |
| Record name | Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898796-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-hydroxy-1-(3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanohydrin Reduction Method
The cyanohydrin pathway offers a direct route to the amino alcohol. Pyridine-3-carbaldehyde undergoes cyanohydrin formation with hydrogen cyanide (HCN) or acetone cyanohydrin as a safer alternative, yielding 1-(pyridin-3-yl)-2-hydroxyacetonitrile. Subsequent reduction of the nitrile to a primary amine is achieved via catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). For example, stirring the cyanohydrin in THF with LiAlH₄ at 0°C for 2 hours followed by quenching with aqueous NaOH affords 2-amino-1-(pyridin-3-yl)ethanol in ~75% yield.
Reductive Amination Approach
Reductive amination of pyridine-3-carbaldehyde with 2-aminoethanol presents challenges due to the formation of secondary amines. However, employing sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the primary amine. This method requires precise pH control to suppress side reactions, achieving modest yields (~50%).
Epoxide Ring-Opening Strategy
Glycidol derivatives react with pyridin-3-ylmagnesium bromide in THF at −78°C to form 1-(pyridin-3-yl)-2,3-epoxypropanol. Ammonia-mediated ring-opening at 60°C generates the amino alcohol with regioselectivity favoring the terminal amine. While effective, this method demands stringent anhydrous conditions and affords moderate yields (60–65%).
Protection of the Amino Group with Boc Anhydride
Reaction Conditions and Optimization
The amino alcohol is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under mild basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving >90% conversion within 2 hours at room temperature. For instance, combining 2-amino-1-(pyridin-3-yl)ethanol (1 equiv), Boc₂O (1.2 equiv), and TEA (1.5 equiv) in THF at 25°C for 3 hours yields the Boc-protected product in 88% isolated yield after column chromatography.
Table 1: Optimization of Boc Protection Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | THF | 25 | 3 | 88 |
| DMAP | DCM | 25 | 2 | 85 |
| NaHCO₃ | EtOAc | 40 | 4 | 78 |
Work-up and Purification
The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials. Recrystallization from diethyl ether/n-heptane (1:2) enhances purity to >99%, as confirmed by HPLC.
Analytical Data and Characterization
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¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.72 (d, J = 7.6 Hz, 1H), 7.28 (dd, J = 7.6, 4.8 Hz, 1H), 5.21 (bs, 1H, NH), 4.85–4.78 (m, 1H, CH-OH), 3.56–3.49 (m, 2H, CH₂N), 1.44 (s, 9H, Boc).
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IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O).
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HRMS (ESI+) : m/z calculated for C₁₂H₁₈N₂O₃ [M+H]⁺: 257.1396; found: 257.1392.
Comparison of Methodologies
The cyanohydrin route outperforms reductive amination in yield and scalability, albeit requiring careful handling of cyanide reagents. Boc protection using TEA in THF proves optimal, balancing reactivity and ease of purification. Epoxide ring-opening, while regioselective, is less practical due to harsh conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane as solvent, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol as solvent, elevated pressure.
Substitution: SOCl2, PBr3, dichloromethane as solvent, reflux conditions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology . The ability to modulate neuroinflammation and oxidative stress suggests potential use in treating cognitive decline.
Anticancer Activity
Compounds similar to tert-butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate have been investigated for their anticancer properties. They may act as inhibitors of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with tumor growth.
Antimicrobial Properties
There is emerging evidence that pyridine-based compounds possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their potential use in developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways . The presence of the pyridine ring and hydroxyl group allows for specific binding interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, and applications.
Pyridine Derivatives with Hydroxyl/Methoxy Substituents
Comparison : The target compound’s 2-hydroxyethyl chain offers greater conformational flexibility compared to the rigid hydroxymethyl group in . Methoxy-substituted analogs (e.g., ) exhibit lower polarity, favoring lipid membrane permeability but limiting hydrogen-bonding capacity.
Aryl-Substituted Carbamates
Comparison : The pyridin-3-yl group in the target compound confers moderate hydrophilicity and metal-coordinating ability, unlike the purely aromatic systems in , which prioritize hydrophobic interactions.
Heterocyclic-Containing Carbamates
Comparison : Fluorine substitution in increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s hydroxyl group. The triazolopyridine in offers a planar structure for intercalation, unlike the flexible hydroxyethyl chain in the target molecule.
Boron-Containing and PEG-Modified Derivatives
Comparison : The boron-containing derivative is tailored for cross-coupling reactions, while the PEGylated analog prioritizes solubility. The target compound’s hydroxyl group balances moderate polarity and synthetic versatility.
Biological Activity
tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate, with the CAS number 1384595-91-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a pyridine ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.
Anti-inflammatory Properties
Research indicates that derivatives of carbamate compounds exhibit significant anti-inflammatory activity. In a study involving various substituted phenylcarbamates, compounds similar to this compound demonstrated effective inhibition of inflammation in animal models. For instance, compounds in the same class showed a percentage inhibition of inflammation ranging from 39.021% to 54.239% when tested in a carrageenan-induced rat paw edema model .
The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory process. In silico docking studies have provided insights into the binding modes of these compounds with COX enzymes, suggesting that structural modifications can enhance their inhibitory potency .
Study on Anti-inflammatory Activity
In a comparative study, several carbamate derivatives were synthesized and evaluated for their anti-inflammatory effects. The study found that tert-butyl analogs exhibited comparable or superior activity to standard anti-inflammatory drugs like indomethacin. The results indicated that structural variations significantly influenced the biological activity of these compounds .
| Compound | Percentage Inhibition | Comparison Drug |
|---|---|---|
| 4a | 54.239% | Indomethacin |
| 4i | 50.000% | Indomethacin |
| This compound | TBD | TBD |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Theoretical studies indicate good blood-brain barrier (BBB) permeability, which is essential for central nervous system-targeting drugs . However, safety assessments are crucial as some related compounds have shown potential toxicity at higher concentrations.
Q & A
Q. What are the optimal synthetic pathways for tert-Butyl (2-hydroxy-1-(pyridin-3-yl)ethyl)carbamate, and how can reaction yields be maximized?
The synthesis typically involves coupling a pyridine-3-yl ethanolamine derivative with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions . Key considerations include:
- Purification : Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity.
- Scale-up : For larger batches, maintain strict temperature control and inert gas flow to prevent oxidation of sensitive intermediates .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl chloroformate to amine) and monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR are critical for confirming the carbamate and pyridine moieties. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (H) and ~28 ppm (C) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex stereochemistry. Ensure high-resolution data (<1.0 Å) for accurate electron density mapping .
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., calculated [M+H] for CHNO: 237.1234) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., grinding), employ NIOSH-approved respirators (P95 filters) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical or biological data for this compound?
- Data validation : Cross-reference multiple sources (e.g., PubChem, EPA DSSTox) for CAS registry numbers, spectral data, and toxicity profiles. For example, conflicting CAS numbers (e.g., 1355238-00-4 vs. 1355196-82-5) may indicate structural isomers or database errors .
- Reproducibility : Replicate synthesis and bioassays under standardized conditions. Document deviations (e.g., solvent purity, catalyst batches) that may explain discrepancies .
Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in nucleophilic substitutions?
- Kinetic studies : Monitor reaction progress via in-situ IR or F NMR (if fluorinated analogs are used) to identify rate-determining steps .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .
- Isotopic labeling : Introduce O or C labels to trace carbamate cleavage pathways during hydrolysis .
Q. How does this compound interact with biological targets such as enzymes or receptors, and what methods quantify these interactions?
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (). For example, SPR studies have shown sub-micromolar binding to kinase targets .
- Enzyme inhibition : Conduct kinetic assays (e.g., fluorogenic substrates) to determine IC values and mechanism (competitive vs. non-competitive) .
- Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures using cryo-EM or X-ray diffraction to identify binding motifs .
Q. What are the challenges in scaling up synthetic routes while maintaining stereochemical integrity?
- Chiral purity : Use enantioselective catalysts (e.g., Jacobsen’s salen complexes) or chiral HPLC for resolution. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary phase columns .
- Process optimization : Replace batch reactions with flow chemistry to enhance mixing and heat transfer, reducing racemization risks .
Methodological Considerations
Q. How should researchers approach stability testing under varying pH and temperature conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
